(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound featuring a benzothiazole ring fused with a pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and nonlinear optical materials.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to reduced inflammation or cancer cell proliferation . The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with a benzothiazole ring, used in various industrial applications.
2-Benzothiazolinone: Another related compound with similar structural features.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a benzothiazole ring with a pyrazolone moiety, providing a versatile scaffold for various chemical modifications and applications. Its specific functional groups allow for targeted interactions in medicinal chemistry and materials science, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(3-propan-2-yloxypropyl)carbonimidoyl]-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)25-11-7-10-20-13(3)17-14(4)22-23(18(17)24)19-21-15-8-5-6-9-16(15)26-19/h5-6,8-9,12,22H,7,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJRWRQRCLPCIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCCOC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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